molecular formula C10H10N2O B2598495 5-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one CAS No. 13870-70-7

5-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one

Cat. No.: B2598495
CAS No.: 13870-70-7
M. Wt: 174.203
InChI Key: VCJPZTGMDULQBV-UHFFFAOYSA-N
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Description

5-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse chemical and biological properties This compound features a five-membered ring containing two nitrogen atoms, one of which is part of a carbonyl group

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which include 5-methyl-1-phenyl-2,3-dihydro-1h-imidazol-2-one, have a broad range of biological activities . These activities suggest that the compound may interact with multiple targets in the body.

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects . The exact interaction between this compound and its targets would depend on the specific biological activity being exhibited.

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives , it is likely that multiple pathways are affected. The downstream effects would depend on the specific biological activity and the target of action.

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives , it is likely that the compound has multiple effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring. The reaction conditions often include heating the mixture to promote cyclization and achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and optimized reaction conditions can enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenyl and methyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include substituted imidazole derivatives, alcohols, and other functionalized compounds depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the development of materials with specific properties, such as catalysts and polymers.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-2,3-dihydro-1H-imidazol-2-one: Lacks the methyl group, which may affect its reactivity and biological activity.

    5-methyl-2-phenyl-2,3-dihydro-1H-imidazol-4-one: The position of the carbonyl group differs, leading to variations in chemical behavior.

    1,3-dimethyl-2-phenyl-2,3-dihydro-1H-imidazol-2-one: Contains an additional methyl group, which can influence its properties.

Uniqueness

5-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a phenyl and a methyl group enhances its versatility in various applications.

Properties

IUPAC Name

4-methyl-3-phenyl-1H-imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-8-7-11-10(13)12(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJPZTGMDULQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)N1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13870-70-7
Record name 5-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

0.8 ml of 5.35 N sodium methoxide is added to a suspension of 10 g (0.062 mol) of N-phenyl-N′-propargylurea in 140 ml of toluene. The mixture is heated at the reflux temperature for 4 hours. The solvent is evaporated and then the solid residue is taken up in acetone. The product precipitates, it is filtered, washed with a small amount of acetone and dried under vacuum at 50° C. 6 g of product are obtained. (m.p.=207° C.).
Name
sodium methoxide
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One

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